molecular formula C3H7N3O B2650706 3-Amino-3-iminopropanamide CAS No. 29604-68-0

3-Amino-3-iminopropanamide

Cat. No.: B2650706
CAS No.: 29604-68-0
M. Wt: 101.109
InChI Key: RGXJMLZFKIUGNH-UHFFFAOYSA-N
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Description

3-Amino-3-iminopropanamide is an organic compound with the molecular formula C3H7N3O It is characterized by the presence of both an amino group and an imino group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-iminopropanamide typically involves the reaction of malononitrile with ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-iminopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group, resulting in the formation of 3-amino-3-aminopropanamide.

    Substitution: The amino and imino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce diamines.

Scientific Research Applications

3-Amino-3-iminopropanamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 3-Amino-3-iminopropanamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. Its amino and imino groups enable it to form hydrogen bonds and interact with enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    3-Aminopropanamide: Lacks the imino group, resulting in different chemical properties and reactivity.

    3-Iminopropanamide: Contains only the imino group, leading to distinct chemical behavior.

    2-Amino-2-iminopropanamide: A structural isomer with different spatial arrangement of functional groups.

Uniqueness: 3-Amino-3-iminopropanamide is unique due to the presence of both amino and imino groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

3-amino-3-iminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O/c4-2(5)1-3(6)7/h1H2,(H3,4,5)(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXJMLZFKIUGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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